molecular formula C14H11F3N2OS B11779244 2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-thiopyrano[3,2-D]pyrimidin-4(6H)-one

2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-thiopyrano[3,2-D]pyrimidin-4(6H)-one

Cat. No.: B11779244
M. Wt: 312.31 g/mol
InChI Key: BTCPLJSFXYRLAO-UHFFFAOYSA-N
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Description

The compound 2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one (CAS: 284028-89-3) is a heterocyclic molecule featuring a thiopyrano[3,2-d]pyrimidinone core substituted with a 4-(trifluoromethyl)phenyl group at the 2-position. Its molecular formula is C₁₄H₁₁F₃N₂OS, with a molecular weight of 312.32 g/mol . The thiopyrano ring system incorporates a sulfur atom in the fused bicyclic structure, distinguishing it from oxygen-containing pyrano or nitrogen-containing pyrido analogs. This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s role in enhancing metabolic stability and modulating electronic properties .

Properties

Molecular Formula

C14H11F3N2OS

Molecular Weight

312.31 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-3,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C14H11F3N2OS/c15-14(16,17)9-5-3-8(4-6-9)12-18-10-2-1-7-21-11(10)13(20)19-12/h3-6H,1-2,7H2,(H,18,19,20)

InChI Key

BTCPLJSFXYRLAO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)NC(=N2)C3=CC=C(C=C3)C(F)(F)F)SC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-thiopyrano[3,2-D]pyrimidin-4(6H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the trifluoromethylated phenyl precursor, followed by the construction of the thiopyrano-pyrimidine core through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-thiopyrano[3,2-D]pyrimidin-4(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .

Scientific Research Applications

2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-thiopyrano[3,2-D]pyrimidin-4(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-thiopyrano[3,2-D]pyrimidin-4(6H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

Thiopyrano vs. Pyrano/Pyrido Systems
  • Target Compound: Contains a thiopyrano[3,2-d]pyrimidinone core, where sulfur replaces oxygen in the fused ring.
  • Pyrano[4,3-d]pyrimidinone Analogs: describes 2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one, which replaces sulfur with oxygen. The oxygen-based system is less lipophilic, which may reduce bioavailability but improve solubility in aqueous environments .
  • Pyrido[4,3-d]pyrimidinone Analogs: highlights 2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one, where a nitrogen atom replaces sulfur. Nitrogen introduces hydrogen-bonding capability, which can improve target binding affinity but may reduce metabolic stability compared to sulfur .
Table 1: Comparison of Core Heterocycles
Core Structure Heteroatom Lipophilicity (LogP)* Key Properties
Thiopyrano[3,2-d]pyrimidinone S High Enhanced membrane permeability
Pyrano[4,3-d]pyrimidinone O Moderate Improved solubility
Pyrido[4,3-d]pyrimidinone N Low Hydrogen-bonding capability

*Estimated based on substituent contributions.

Substituent Effects

Trifluoromethylphenyl vs. Halogenated/Aryl Groups
  • Target Compound : The 4-(trifluoromethyl)phenyl group is strongly electron-withdrawing, enhancing resistance to oxidative metabolism and improving binding to hydrophobic pockets in enzymes or receptors .
  • Halogenated Analogs: describes 2-(4-bromophenoxy)-3-isopropyl-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4(3H)-one, where bromine’s steric bulk and electronegativity may alter binding kinetics compared to trifluoromethyl .
  • Trifluoromethoxyphenyl Analogs: ’s 4-chloro-2-(4-(trifluoromethoxy)phenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine substitutes trifluoromethoxy for trifluoromethyl.
Table 2: Substituent Impact on Key Properties
Substituent Electronic Effect Metabolic Stability Solubility (mg/mL)*
4-(Trifluoromethyl)phenyl Strongly EW High 0.05–0.1
4-Bromophenyl Moderately EW Moderate 0.02–0.05
4-(Trifluoromethoxy)phenyl Moderately EW High 0.1–0.3

EW = Electron-withdrawing; *Theoretical estimates based on substituent contributions.

Biological Activity

The compound 2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-thiopyrano[3,2-D]pyrimidin-4(6H)-one is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group and the thiopyrano-pyrimidine core are key components that may enhance its pharmacological properties.

Chemical Structure

The structural formula of the compound can be represented as follows:

C14H12F3N3S\text{C}_{14}\text{H}_{12}\text{F}_3\text{N}_3\text{S}

This compound features a trifluoromethyl group attached to a phenyl ring, which is known to influence the electronic properties and reactivity of the molecule.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit significant biological activities, including:

  • Antimicrobial effects
  • Anticancer properties
  • Anti-inflammatory activities

These activities suggest that this compound could be explored further for therapeutic applications.

The biological activity of this compound is likely linked to its ability to interact with specific biological targets such as enzymes or receptors. Interaction studies focus on binding affinity and mechanisms of action, employing techniques such as:

  • Molecular docking
  • In vitro assays
  • Enzyme inhibition studies

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds reveals insights into their biological activities. The following table summarizes key features and activities of similar compounds:

Compound NameStructural FeaturesBiological Activity
4-(Trifluoromethyl)phenyl-pyrimidin-2-oneLacks thiopyrano moietyAntiproliferative
7,8-Dihydro-thiopyrano[3,2-D]pyrimidin-4-oneSimilar core without trifluoromethylAntimicrobial
2-(4-Fluorophenyl)-7,8-dihydro-thiopyrano[3,2-D]pyrimidin-4-oneSubstituted phenyl groupAnticancer

The presence of the trifluoromethyl group significantly influences the electronic properties and reactivity of the compound compared to others in this category, potentially enhancing its efficacy against specific biological targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs. For instance:

  • Anticancer Activity : In vitro studies demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation.
  • Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of related compounds, showcasing their ability to suppress pro-inflammatory cytokines such as TNF-α and IL-6 in cell-based assays. This suggests potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Properties : Research has also highlighted the antimicrobial activity of thiopyrano-pyrimidine derivatives against both gram-positive and gram-negative bacteria, indicating a broad spectrum of activity.

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